6-iodo-2-[(Z)-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
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Overview
Description
6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties . This particular compound is characterized by the presence of an iodine atom at position 6, a phenyl group at position 3, and an indole moiety at position 2, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
The synthesis of 6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom is introduced at position 6 through electrophilic iodination using iodine or iodine monochloride in the presence of an oxidizing agent.
Attachment of the Indole Moiety: The indole moiety is attached to the quinazolinone core via a condensation reaction with an appropriate indole derivative under acidic or basic conditions.
Final Assembly: The final compound is obtained by condensing the intermediate products with the appropriate aldehyde or ketone under acidic or basic conditions.
Chemical Reactions Analysis
6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Scientific Research Applications
6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit various enzymes and receptors involved in inflammation, pain, and cancer progression . For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with specific receptors involved in cell proliferation and apoptosis, contributing to its anticancer effects .
Comparison with Similar Compounds
6-IODO-2-{[(3Z)-2-OXO-1-PROPYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-6-Iodo-4-Oxo-3,4-Dihydroquinazoline Derivatives: These compounds also possess anti-inflammatory and analgesic properties but differ in their substitution patterns and biological activities.
Imidazo[1,2-c]quinazolines: These compounds have significant anti-inflammatory and analgesic properties and are structurally similar to quinazolinones.
Pyrroloquinazolines: These compounds are known for their anticancer properties and share structural similarities with quinazolinones.
Properties
Molecular Formula |
C26H20IN3O2 |
---|---|
Molecular Weight |
533.4 g/mol |
IUPAC Name |
6-iodo-2-[(Z)-(2-oxo-1-propylindol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H20IN3O2/c1-2-14-29-23-11-7-6-10-19(23)20(25(29)31)16-24-28-22-13-12-17(27)15-21(22)26(32)30(24)18-8-4-3-5-9-18/h3-13,15-16H,2,14H2,1H3/b20-16- |
InChI Key |
OJRQCODZDONMNQ-SILNSSARSA-N |
Isomeric SMILES |
CCCN1C2=CC=CC=C2/C(=C/C3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)/C1=O |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=CC3=NC4=C(C=C(C=C4)I)C(=O)N3C5=CC=CC=C5)C1=O |
Origin of Product |
United States |
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